methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is an organic compound with the molecular formula C9H9NO3 . This compound belongs to the class of furo[3,2-b]pyrroles, which are heterocyclic compounds containing a furan ring fused to a pyrrole ring. It is a rare and unique chemical often used in early discovery research .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It has been used as a starting compound for the synthesis of other derivatives . The interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Preparation Methods
The synthesis of methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves a two-step process. The first step is the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate, which leads to the formation of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate . This intermediate compound is then used as a starting material for further reactions to produce this compound
Chemical Reactions Analysis
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and other aldehydes . For example, the reaction with hydroxylamine hydrochloride and sodium hydroxide in a mixture of ethanol and water produces derivatives such as furo[3,2-b]pyrrole-2-aldoxime . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications. It is used in the synthesis of new derivatives of furo[3,2-b]pyrrole, which have potential biological activities . These derivatives are studied for their antiviral, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of new synthetic drug molecules, making it valuable in medicinal chemistry research .
Comparison with Similar Compounds
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate and methyl 4-(2-oxiranylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate These compounds share a similar furo[3,2-b]pyrrole core structure but differ in their functional groups and chemical properties
Properties
IUPAC Name |
methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(10-6)9(11)12-2/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMHLPYIHMAHRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362943 | |
Record name | methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155445-28-6 | |
Record name | methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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